molecular formula C44H38N4O4 B13440162 Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B13440162
M. Wt: 686.8 g/mol
InChI Key: SCXPCRRUXTYYGP-UHFFFAOYSA-N
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Description

Methyl 2-Ethoxy-1-((2’-(N-(trityloxy)carbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Ethoxy-1-((2’-(N-(trityloxy)carbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the biphenyl moiety: This step involves the coupling of the benzimidazole core with a biphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the trityloxycarbamimidoyl group: This is typically done by reacting the biphenyl intermediate with trityl isocyanate under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Ethoxy-1-((2’-(N-(trityloxy)carbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be explored for its potential as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-Ethoxy-1-((2’-(N-(trityloxy)carbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Ethoxy-1-((2’-(N-(trityloxy)carbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 2-Ethoxy-1-((2’-(N-(trityloxy)carbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of Methyl 2-Ethoxy-1-((2’-(N-(trityloxy)carbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate lies in its specific combination of functional groups and their positions, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C44H38N4O4

Molecular Weight

686.8 g/mol

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-(N'-trityloxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C44H38N4O4/c1-3-51-43-46-39-25-15-24-38(42(49)50-2)40(39)48(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41(45)47-52-44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3,(H2,45,47)

InChI Key

SCXPCRRUXTYYGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)N)C(=O)OC

Origin of Product

United States

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